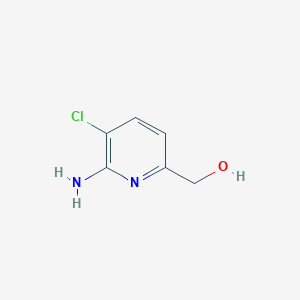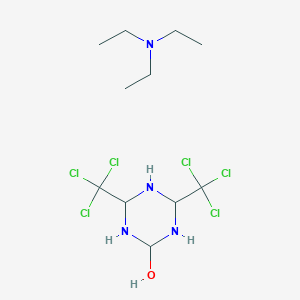
4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol;N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol;N,N-diethylethanamine is a compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes trichloromethyl groups and a triazinan-2-ol core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol typically involves the reaction of trichloromethyl compounds with triazine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of trichloromethyl groups with other functional groups .
Scientific Research Applications
4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly under UV or visible light.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical reactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol involves its ability to generate reactive intermediates under specific conditions. These intermediates can interact with molecular targets, leading to various chemical transformations. The pathways involved may include radical formation and subsequent reactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Known for its use as a photoinitiator under LED exposure.
2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Used in similar applications and has comparable chemical properties.
Uniqueness
4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol is unique due to its specific structure and the presence of trichloromethyl groups, which confer distinct reactivity and applications. Its ability to act as a photoinitiator and its potential use in various fields highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C11H22Cl6N4O |
|---|---|
Molecular Weight |
439.0 g/mol |
IUPAC Name |
4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.C5H7Cl6N3O/c1-4-7(5-2)6-3;6-4(7,8)1-12-2(5(9,10)11)14-3(15)13-1/h4-6H2,1-3H3;1-3,12-15H |
InChI Key |
UTLHUMKSWQBCGB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1(NC(NC(N1)O)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


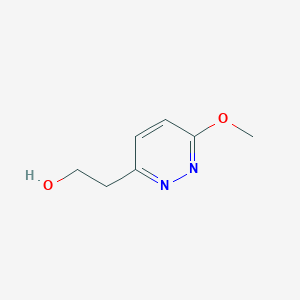
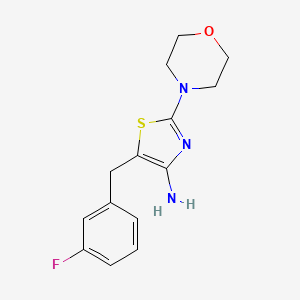
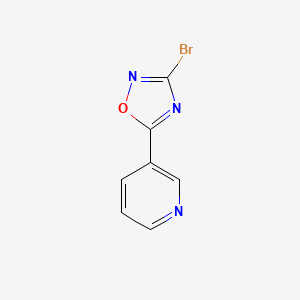
![4-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B11789050.png)
![tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11789053.png)
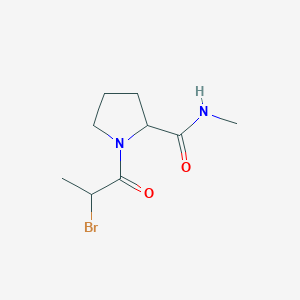



![5-Bromo-7-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B11789088.png)



